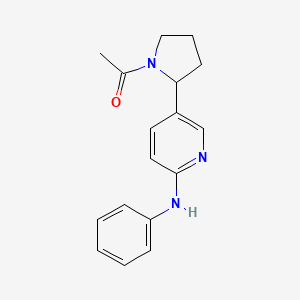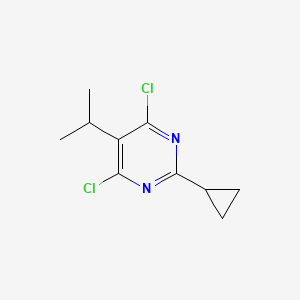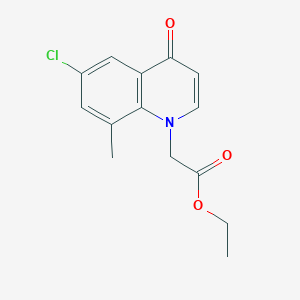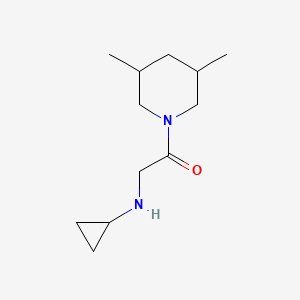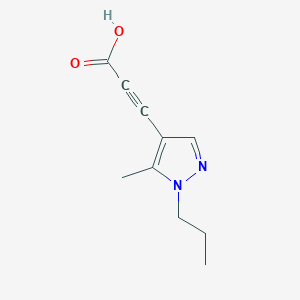
Dibenzothiophene, 1,2,6,9-tetrachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzothiophene, 1,2,6,9-tetrachloro- is an organosulfur compound that consists of two benzene rings fused to a central thiophene ring, with chlorine atoms substituted at the 1, 2, 6, and 9 positions. This compound is a derivative of dibenzothiophene, which is known for its presence in fossil fuels and its role as a sulfur impurity in petroleum products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzothiophene, 1,2,6,9-tetrachloro- can be synthesized through the chlorination of dibenzothiophene. The process involves the reaction of dibenzothiophene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of dibenzothiophene, 1,2,6,9-tetrachloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is monitored to prevent over-chlorination and to ensure the selective substitution of chlorine atoms at the 1, 2, 6, and 9 positions .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzothiophene, 1,2,6,9-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The chlorine atoms in dibenzothiophene, 1,2,6,9-tetrachloro- can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted dibenzothiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of dibenzothiophene, 1,2,6,9-tetrachloro- involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with enzymes and other biomolecules. These interactions can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzothiophene: The parent compound without chlorine substitutions.
Benzothiophene: A similar compound with a single benzene ring fused to a thiophene ring.
Dibenzofuran: A structurally similar compound with an oxygen atom instead of sulfur in the central ring.
Uniqueness
Dibenzothiophene, 1,2,6,9-tetrachloro- is unique due to its specific chlorine substitutions, which impart distinct chemical properties and reactivity. The presence of chlorine atoms enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its non-chlorinated counterparts .
Eigenschaften
CAS-Nummer |
134705-53-6 |
|---|---|
Molekularformel |
C12H4Cl4S |
Molekulargewicht |
322.0 g/mol |
IUPAC-Name |
1,2,6,9-tetrachlorodibenzothiophene |
InChI |
InChI=1S/C12H4Cl4S/c13-5-1-2-7(15)12-9(5)10-8(17-12)4-3-6(14)11(10)16/h1-4H |
InChI-Schlüssel |
HZLNREZBDGXXPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1SC3=C(C=CC(=C23)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)


